7-Chloro-3-ethyl-3H-imidazo[4,5-B]pyridine
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Overview
Description
7-Chloro-3-ethyl-3H-imidazo[4,5-B]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-3-ethyl-3H-imidazo[4,5-B]pyridine typically involves the construction of the imidazole ring followed by the formation of the pyridine ring. One common method starts with the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid, followed by intramolecular cyclization . Another approach involves the use of 2,3-diaminopyridine derivatives, which are cyclized with various carbonyl compounds to form the imidazo[4,5-B]pyridine core .
Industrial Production Methods: Industrial production methods often rely on scalable reactions such as the Buchwald-Hartwig and Suzuki cross-coupling reactions.
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-3-ethyl-3H-imidazo[4,5-B]pyridine undergoes several types of chemical reactions, including:
Oxidation: The methylene group in a substituent can be oxidized, leading to further cyclization reactions.
Reduction: Reduction reactions can be used to modify the imidazole or pyridine rings.
Common Reagents and Conditions:
Oxidation: Sulfuryl chloride is often used for oxidation reactions.
Reduction: Hydrogen in the presence of palladium on carbon or Raney nickel is commonly used.
Substitution: Iodine and other halogens are introduced via metalation-halogenation sequences.
Major Products: The major products formed from these reactions include various substituted imidazo[4,5-B]pyridines, which can be further functionalized for specific applications .
Scientific Research Applications
7-Chloro-3-ethyl-3H-imidazo[4,5-B]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its structural similarity to purines makes it a valuable tool for studying nucleic acid interactions.
Industry: It is used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 7-Chloro-3-ethyl-3H-imidazo[4,5-B]pyridine involves its interaction with various molecular targets. For instance, it can act as an inhibitor of specific enzymes or receptors, thereby modulating biochemical pathways. One example is its role as an angiotensin II receptor antagonist, which helps in managing hypertension . Additionally, it can influence the NF-kappaB pathway through phosphorylation processes .
Comparison with Similar Compounds
Imidazo[4,5-C]pyridine: Another fused heterocyclic compound with similar biological activities.
Imidazo[1,2-A]pyridine: Known for its applications in pharmaceutical chemistry.
2-Methylimidazo[4,5-B]pyridine: A derivative with distinct chemical properties.
Uniqueness: 7-Chloro-3-ethyl-3H-imidazo[4,5-B]pyridine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its chloro and ethyl groups enhance its reactivity and potential for further functionalization, making it a versatile compound for various applications .
Properties
Molecular Formula |
C8H8ClN3 |
---|---|
Molecular Weight |
181.62 g/mol |
IUPAC Name |
7-chloro-3-ethylimidazo[4,5-b]pyridine |
InChI |
InChI=1S/C8H8ClN3/c1-2-12-5-11-7-6(9)3-4-10-8(7)12/h3-5H,2H2,1H3 |
InChI Key |
OALOBBHKSBVGFH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C(C=CN=C21)Cl |
Origin of Product |
United States |
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